molecular formula C6H14N2 B1446704 N-Ethyl-1-methylazetidin-3-amine CAS No. 1434128-51-4

N-Ethyl-1-methylazetidin-3-amine

Cat. No.: B1446704
CAS No.: 1434128-51-4
M. Wt: 114.19 g/mol
InChI Key: TYRJTKUUMOUABY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-methylazetidin-3-amine is a chemical compound with the molecular formula C₆H₁₄N₂ It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methylazetidin-3-amine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction, followed by the addition of ethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions could produce various substituted azetidines.

Scientific Research Applications

N-Ethyl-1-methylazetidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions . This reactivity allows it to participate in various chemical transformations, potentially leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the ethyl and methyl substitutions.

    N-Methylazetidine: Similar structure but lacks the ethyl group.

    N-Ethylazetidine: Similar structure but lacks the methyl group.

Uniqueness

N-Ethyl-1-methylazetidin-3-amine is unique due to the presence of both ethyl and methyl groups on the azetidine ring. This dual substitution can influence its chemical reactivity and physical properties, making it distinct from other azetidine derivatives .

Biological Activity

N-Ethyl-1-methylazetidin-3-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of azetidine derivatives with ethylating agents. The structural formula can be represented as follows:

C6H12N2\text{C}_6\text{H}_{12}\text{N}_2

This compound belongs to the azetidine class of compounds, which are characterized by a four-membered nitrogen-containing ring. The presence of the ethyl and methyl groups contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-7 (Breast)0.075Induces apoptosis via Bcl-XL inhibition
2A549 (Lung)0.095Modulates pro-apoptotic and anti-apoptotic proteins
3HT29 (Colon)0.620Targets angiogenesis pathways

These compounds exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells while showing low toxicity in non-cancerous cells .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Apoptosis Induction : Compounds derived from this compound have been shown to induce apoptosis in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins. For example, upregulation of Bak combined with downregulation of Bcl-2 leads to increased apoptosis rates .
  • Inhibition of Angiogenesis : Some derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This is achieved through modulation of signaling pathways that regulate blood vessel formation .
  • Cell Cycle Arrest : Certain studies suggest that these compounds may cause cell cycle arrest in specific phases, contributing to their overall anticancer efficacy .

Case Studies and Research Findings

Several research initiatives have focused on elucidating the biological activity and therapeutic potential of this compound:

  • Study on Antitumor Activity : A comprehensive study evaluated various derivatives against multiple human cancer cell lines, revealing that modifications in the azetidine structure could enhance cytotoxicity and selectivity towards cancer cells .
  • Mechanistic Studies : Investigations into the molecular mechanisms indicated that these compounds interact with specific cellular targets, leading to altered signaling pathways associated with survival and proliferation.

Properties

IUPAC Name

N-ethyl-1-methylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-3-7-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRJTKUUMOUABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-1-methylazetidin-3-amine
Reactant of Route 2
N-Ethyl-1-methylazetidin-3-amine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-1-methylazetidin-3-amine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-1-methylazetidin-3-amine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-1-methylazetidin-3-amine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-1-methylazetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.